![molecular formula C24H21N3O3 B12550540 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS No. 143966-27-2](/img/structure/B12550540.png)
3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound with the molecular formula C24H21N3O3 This compound features a benzene ring substituted with three aniline groups through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups on the benzene ring are replaced by aniline groups. The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aniline derivatives
Aplicaciones Científicas De Investigación
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its aniline groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic nature enables it to participate in π-π stacking interactions, which can influence its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- 4,4’,4’'-[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tris(1-methylpyridin-1-ium) iodide
- Benzene-1,3,5-triyltris(N,N-dimethylmethanamine)
Uniqueness
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline stands out due to its specific substitution pattern and the presence of aniline groups, which impart unique electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in the synthesis of advanced materials and bioactive molecules.
Propiedades
Número CAS |
143966-27-2 |
|---|---|
Fórmula molecular |
C24H21N3O3 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-[3,5-bis(3-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2 |
Clave InChI |
JHYZHLNKNMVBSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
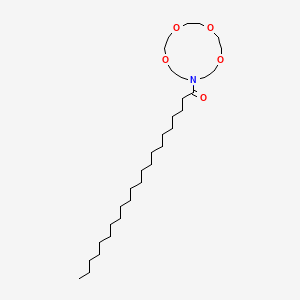
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)


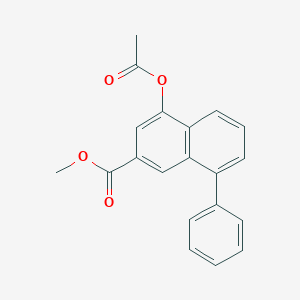
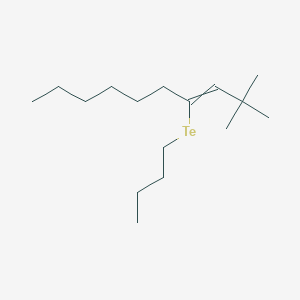
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
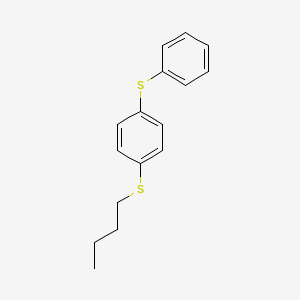
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
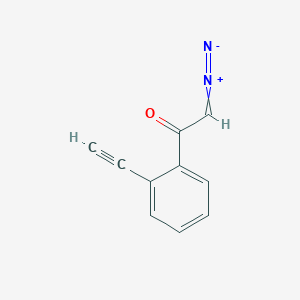
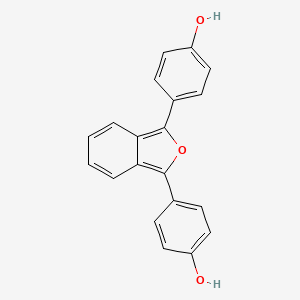

![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
